molecular formula C11H16N2O2S B146173 s-Boc-2-mercapto-4,6-dimethylpyrimidine CAS No. 41840-28-2

s-Boc-2-mercapto-4,6-dimethylpyrimidine

Cat. No.: B146173
CAS No.: 41840-28-2
M. Wt: 240.32 g/mol
InChI Key: POTDIELOEHTPJN-UHFFFAOYSA-N
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Description

S-Boc-2-mercapto-4,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula C11H16N2O2S. It is known for its use as a building block in organic synthesis, particularly in the preparation of Boc-amino acids. The compound is characterized by its pale yellow to pale brown crystalline powder form and has a molecular weight of 240.32 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that it can react with propylamine to produce propyl-carbamic acid tert-butyl ester . This suggests that it may interact with enzymes, proteins, and other biomolecules that can facilitate or undergo similar reactions.

Molecular Mechanism

Its ability to react with propylamine to produce propyl-carbamic acid tert-butyl ester suggests that it may interact with biomolecules in a similar manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Boc-2-mercapto-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-mercapto-4,6-dimethylpyrimidine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected thiol group .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of standard organic synthesis techniques and equipment, ensuring the compound’s purity and yield are optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

S-Boc-2-mercapto-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with amines to form carbamates.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Boc-2-mercapto-4,6-dimethylpyrimidine is primarily used as a pharmaceutical intermediate and in the preparation of Boc-amino acids. Its applications extend to various fields, including:

Comparison with Similar Compounds

Similar Compounds

  • O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate
  • tert-Butyl S-(4,6-dimethylpyrimidin-2-yl)thiolcarbonate

Uniqueness

S-Boc-2-mercapto-4,6-dimethylpyrimidine is unique due to its specific structure, which combines the Boc-protected thiol group with a dimethylpyrimidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

s-Boc-2-mercapto-4,6-dimethylpyrimidine is a sulfur-containing compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S and a molecular weight of 240.32 g/mol. Its structure features a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

Molecular Structure:

  • SMILES: Cc1cc(C)nc(SC(=O)OC(C)(C)C)n1
  • InChI Key: POTDIELOEHTPJN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with various thiolating agents under controlled conditions to introduce the mercapto group. The Boc group is often added to protect the thiol during subsequent reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Apoptosis induction

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it shows inhibitory activity against dihydrofolate reductase (DHFR), an important target in cancer therapy. Preliminary studies suggest an IC50 value of approximately 25 µM for DHFR inhibition.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Results indicated that structural modifications could enhance potency against resistant bacterial strains .
  • Anticancer Mechanism Elucidation :
    Another research article investigated the mechanism through which this compound induces apoptosis in MCF-7 cells. The study highlighted the role of reactive oxygen species (ROS) generation and mitochondrial dysfunction as key factors in its anticancer activity .
  • Enzyme Inhibition Studies :
    A comprehensive analysis was conducted to assess the enzyme inhibition profile of s-Boc-2-mercapto derivatives. The findings suggested that modifications to the thiol group could lead to improved selectivity and potency against DHFR .

Properties

IUPAC Name

tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTDIELOEHTPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194644
Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41840-28-2
Record name O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41840-28-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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